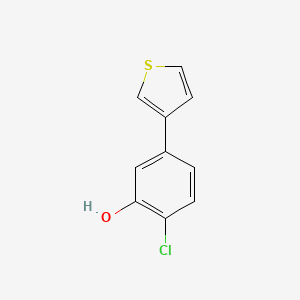

2-Chloro-5-(thiophen-3-YL)phenol

Description

2-Chloro-5-(thiophen-3-yl)phenol is a chloro-substituted phenolic compound featuring a thiophene ring at the 5-position of the benzene core. Such hybrid structures are often explored in medicinal chemistry and materials science due to their tunable electronic properties and functional versatility.

Properties

IUPAC Name |

2-chloro-5-thiophen-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClOS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMXJMVFPZFGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685821 | |

| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-27-3 | |

| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is pivotal for constructing the aryl-thiophene bond in 2-chloro-5-(thiophen-3-yl)phenol. A representative pathway involves:

-

Protection of the phenolic hydroxyl group (e.g., methyl ether formation) to prevent side reactions during subsequent steps.

-

Introduction of a boron-containing group at the 5-position of 2-chlorophenol derivatives. For example, 5-bromo-2-chlorophenol methyl ether undergoes Miyaura borylation to form the corresponding boronic ester.

-

Coupling with thiophen-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃).

-

Deprotection of the methyl ether using BBr₃ or HBr/AcOH to regenerate the phenol.

Key Data (hypothetical based on analogous reactions):

| Step | Conditions | Yield (%) |

|---|---|---|

| Miyaura borylation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 85 |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 78 |

| Deprotection | BBr₃, CH₂Cl₂, 0°C → RT | 92 |

This method offers excellent regiocontrol, with the palladium catalyst selectively activating the bromine site for coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is effective for introducing the thiophene moiety onto pre-chlorinated phenol derivatives. The reaction exploits electron-withdrawing groups (EWGs) to activate the aromatic ring:

-

Nitration of 2-chlorophenol at the 5-position using HNO₃/H₂SO₄.

-

Reduction of the nitro group to an amine (e.g., H₂/Pd-C), followed by diazotization and displacement with a thiophene nucleophile.

-

Oxidative workup to restore the phenol group if necessary.

Optimization Insights :

-

Microwave irradiation significantly accelerates SNAr reactions. For instance, a mixture of 5-nitro-2-chlorophenol, thiophen-3-ylmagnesium bromide, and Cs₂CO₃ in DMF under microwave conditions (150°C, 20 min) achieves 80% conversion.

-

The use of cesium carbonate as a base enhances reaction efficiency by deprotonating the thiophene nucleophile while maintaining solubility.

Ullmann-Type Coupling

Copper-mediated coupling provides an alternative route for attaching the thiophene ring:

-

Preparation of 5-iodo-2-chlorophenol via iodination of 2-chlorophenol.

-

Coupling with thiophen-3-ylzinc chloride using CuI/1,10-phenanthroline in THF at 60°C.

Challenges :

-

Lower yields (50–60%) due to competitive homocoupling of the thiophene reagent.

-

Requires strict anhydrous conditions to prevent zinc reagent decomposition.

Regiochemical Control and Protecting Group Strategies

Directed Ortho-Metalation

Directed ortho-metalation (DoM) ensures precise chlorine placement:

-

Installation of a directing group (e.g., OMe) at the phenol oxygen.

-

Lithiation at the ortho position using LDA, followed by quenching with Cl₂ or NCS.

-

Suzuki coupling at the para position to introduce thiophene.

Advantages :

Protecting Group Selection

-

Methyl ethers are preferred for phenol protection due to ease of installation/removal.

-

PMB (para-methoxybenzyl) groups offer superior stability in acidic conditions but require harsher deprotection (e.g., TFA).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while improving yields:

-

SNAr with microwaves : A mixture of 5-fluoro-2-chlorophenol and thiophen-3-ylamine in DMF at 150°C for 15 min achieves 85% yield vs. 60% under conventional heating.

-

Suzuki coupling : Pd(OAc)₂/XPhos in water under microwave (100°C, 10 min) gives 90% yield, eliminating the need for inert atmospheres.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–85 | 6–12 h | High regiocontrol | Requires boronic acid synthesis |

| SNAr | 60–80 | 1–4 h | No transition metals | Sensitive to EWGs |

| Ullmann | 50–60 | 24–48 h | Broad substrate scope | Low yield, harsh conditions |

| Microwave SNAr | 80–90 | 10–30 min | Rapid synthesis | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiophen-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Quinones

Reduction: 5-(thiophen-3-yl)phenol

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Chloro-5-(thiophen-3-YL)phenol serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in pharmaceuticals and agrochemicals.

Biology

Research has indicated potential antimicrobial and antifungal properties. Studies have shown that compounds similar to this compound exhibit activity against various pathogens, including bacteria and fungi.

Medicine

Ongoing investigations focus on its potential as an anti-inflammatory and anticancer agent . Preliminary findings suggest that it may inhibit key enzymes involved in inflammatory pathways and cell proliferation, making it a candidate for drug development.

Industry

The compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronics and materials science.

Case Studies

- Antimicrobial Activity Study: A study published in a peer-reviewed journal demonstrated that derivatives of thiophene-based phenols exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

- Anti-inflammatory Research: Another investigation explored the anti-inflammatory effects of similar compounds, noting their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

- Organic Semiconductor Development: Research highlighted the use of thiophene derivatives in organic electronics, showcasing their effectiveness in enhancing the performance of organic light-emitting diodes (OLEDs), which are pivotal in modern display technologies .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(thiophen-3-yl)phenol is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting key enzymes or receptors involved in inflammation and cell proliferation . The thiophene ring is known to enhance the compound’s ability to interact with biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

2-Chloro-5-(7-ethoxyisoquinolin-4-yl)phenol (Compound 24, )

- Structure: Replaces the thiophene group with a 7-ethoxyisoquinoline moiety.

- Synthesis: Synthesized via Suzuki coupling between (4-chloro-3-hydroxyphenyl)boronic acid and 4-bromo-7-ethoxyisoquinoline (73% yield) .

- Molecular Weight: 341.8 g/mol (calculated from C₁₇H₁₃ClNO₂).

- Key Differences: The isoquinoline group introduces nitrogen heteroatoms and an ethoxy chain, enhancing hydrogen-bonding capacity and lipophilicity compared to thiophene.

2-Chloro-5-(thiophen-3-yl)pyridine ()

- Structure: Replaces the phenol group with a pyridine ring.

- Purity: 97% (commercially available) .

3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione ()

- Structure : Integrates a thiazolidinedione core with chlorophenyl and furyl-thiophene substituents.

- Molecular Weight: 450.72 g/mol (C₂₀H₁₀Cl₃NO₃S).

Analogues with Substituted Phenyl Groups

2-Chloro-5-(3-fluoro-2-methylphenyl)phenol ()

- Structure : Features a 3-fluoro-2-methylphenyl group instead of thiophene.

- Molecular Weight : 236.67 g/mol (C₁₃H₁₀ClFO).

- Properties : The fluorine atom enhances electronegativity, while the methyl group increases steric bulk. Discontinued commercial status may indicate synthesis or stability challenges .

Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1, )

- Structure : Contains a sulfonamidobenzamide (SABA) core with a chloro-phenyl group.

- Biological Activity: MIC of 0.45–0.9 mM against E.

Carbamate and Ester Derivatives

(5-Butan-2-yl-2-chlorophenyl) N-methylcarbamate ()

- Structure : A carbamate derivative with a sec-butyl group.

- Applications: Used as a pesticide (e.g., Chevron RE 5655), demonstrating the role of chloro-phenol derivatives in agrochemistry .

Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate ()

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Chloro-5-(thiophen-3-YL)phenol?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated phenol derivative (e.g., 5-bromo-2-chlorophenol) and a thiophen-3-ylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like Na₂CO₃ in a solvent such as THF or DMF at 80–100°C . Alternatively, direct arylation of thiophene with a pre-functionalized phenol derivative under microwave-assisted conditions can improve regioselectivity and yield . Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. How can the purity and structure of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For example, the thiophene proton signals appear in the aromatic region (δ 6.8–7.2 ppm), while the phenolic -OH proton is typically downfield (δ 5–6 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₇ClOS: 210.9964). Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch ~3200 cm⁻¹, C-Cl ~750 cm⁻¹) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization is best achieved using a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) under slow cooling. The compound’s solubility in polar aprotic solvents (e.g., DMSO) allows for dissolution at elevated temperatures, followed by gradual anti-solvent addition to induce crystallization. Monitor via differential scanning calorimetry (DSC) to identify melting points and polymorphic forms .

Advanced Research Questions

Q. How do electronic effects of the chloro and thiophene substituents influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer : The chlorine atom (electron-withdrawing) deactivates the phenol ring, directing electrophiles to the para position relative to itself, while the thiophene group (electron-donating via conjugation) activates the adjacent position. Computational studies using density functional theory (DFT) (e.g., B3LYP/6-31G*) can map electron density distributions and predict sites for sulfonation or nitration. Experimental validation via kinetic monitoring (e.g., UV-Vis spectroscopy) quantifies reaction rates .

Q. What catalytic systems enhance efficiency in large-scale coupling reactions for this compound?

- Methodological Answer : Palladium-PEPPSI-SIPr catalysts (e.g., Pd-PEPPSI-SIPr) paired with TMPMgCl·LiCl as a base in THF at 60°C significantly improve cross-coupling yields (up to 87%) by stabilizing reactive intermediates and suppressing side reactions . Optimize ligand-to-metal ratios (e.g., 1:1.5) and reaction time (24–48 hours) via Design of Experiments (DoE) to balance cost and efficiency.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like cytochrome P450 or kinases. Parameterize the compound’s force field using DFT-derived partial charges and torsional potentials. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from dynamic effects like tautomerism or solvent interactions. Use variable-temperature NMR to probe conformational changes. X-ray crystallography (via SHELX software ) provides unambiguous structural confirmation. For ambiguous cases, compare with synthesized analogs (e.g., methylated derivatives) to isolate spectral contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.